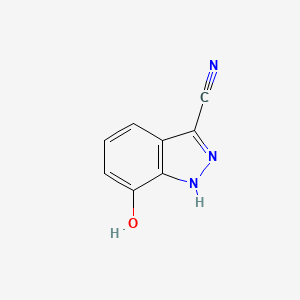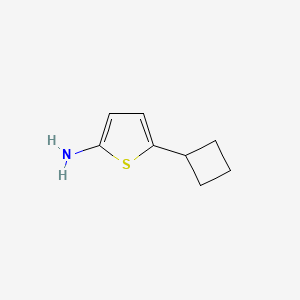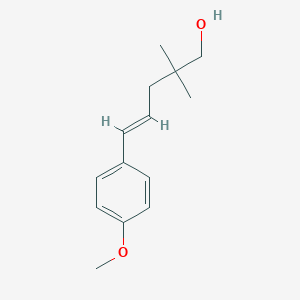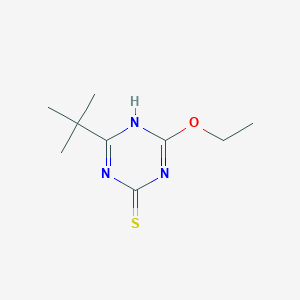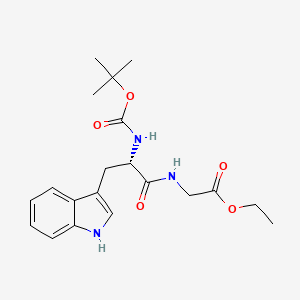
Boc-Trp-Gly-Oet
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Trp-Gly-Oet, also known as N-tert-Butyloxycarbonyl-L-tryptophanyl-glycine ethyl ester, is a synthetic dipeptide. It is composed of three main components: tert-butyloxycarbonyl (Boc) as a protecting group, tryptophan (Trp) as an amino acid, and glycine ethyl ester (Gly-Oet) as another amino acid derivative. This compound is widely used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Trp-Gly-Oet typically involves the following steps:
Protection of Tryptophan: The amino group of tryptophan is protected using tert-butyloxycarbonyl (Boc) to form Boc-Trp-OH.
Coupling with Glycine Ethyl Ester: Boc-Trp-OH is then coupled with glycine ethyl ester using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity. Industrial methods may also involve the use of ionic liquids as solvents to enhance reaction efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Trp-Gly-Oet undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Coupling Reactions: It can be further coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Boc-Trp-Gly-Oet has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biochemical Studies: It serves as a model compound in studies of peptide behavior and interactions.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: It is employed in the production of peptide-based materials and biopolymers.
Wirkmechanismus
The mechanism of action of Boc-Trp-Gly-Oet involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group of tryptophan, preventing unwanted side reactions during peptide coupling. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains . The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Trp-OH: N-tert-Butyloxycarbonyl-L-tryptophan, used in similar peptide synthesis applications.
Boc-Gly-Oet: N-tert-Butyloxycarbonyl-glycine ethyl ester, another protected amino acid derivative used in peptide synthesis.
Uniqueness
Boc-Trp-Gly-Oet is unique due to its combination of tryptophan and glycine ethyl ester, providing specific properties and reactivity in peptide synthesis. Its stability and ease of deprotection make it a valuable compound in various biochemical and industrial applications .
Eigenschaften
CAS-Nummer |
38428-01-2 |
|---|---|
Molekularformel |
C20H27N3O5 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
ethyl 2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate |
InChI |
InChI=1S/C20H27N3O5/c1-5-27-17(24)12-22-18(25)16(23-19(26)28-20(2,3)4)10-13-11-21-15-9-7-6-8-14(13)15/h6-9,11,16,21H,5,10,12H2,1-4H3,(H,22,25)(H,23,26)/t16-/m0/s1 |
InChI-Schlüssel |
KXSMVUHWAFNXLU-INIZCTEOSA-N |
Isomerische SMILES |
CCOC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


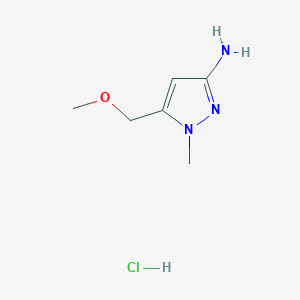
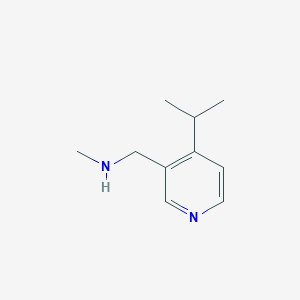
![1,1'-(4,4'-Dimethoxy-[2,2'-bipyridine]-6,6'-diyl)diethanone](/img/structure/B13132563.png)

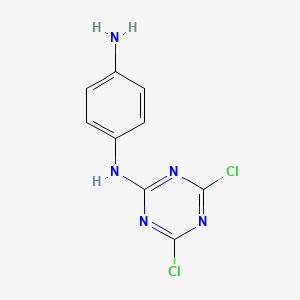
![5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13132580.png)
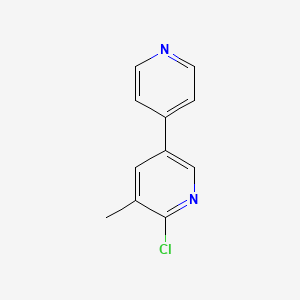
![2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B13132591.png)

